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molecular formula C12H16NO3P B3271117 Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester CAS No. 54049-93-3

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester

Cat. No. B3271117
M. Wt: 253.23 g/mol
InChI Key: ZPUYDPWWJCNLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

3-Cyanobenzyl bromide (9.8 g, 50 mmol) and triethylphosphite (9.97 g, 60 mmol) were stirred at 140° C. for 3 hours. The resulting residue was evaporated, the distillate which has 145° C./1 mmHg was collected, and the title compound (10 g, 39.5 mmol, 79.1%) was obtained as a colorless oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Yield
79.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br)#[N:2].[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>>[CH2:11]([O:13][P:14]([CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:1]#[N:2])[CH:4]=1)(=[O:18])[O:15][CH2:16][CH3:17])[CH3:12]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(#N)C=1C=C(CBr)C=CC1
Name
Quantity
9.97 g
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting residue was evaporated
CUSTOM
Type
CUSTOM
Details
has 145° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.5 mmol
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 79.1%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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